molecular formula C17H14N2O4 B2649805 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide CAS No. 1448122-54-0

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide

Cat. No.: B2649805
CAS No.: 1448122-54-0
M. Wt: 310.309
InChI Key: QFCLYROMBGNEMG-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide is a synthetic organic compound that features a complex structure with a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a picolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment of the but-2-yn-1-yl linker: The benzo[d][1,3]dioxole derivative is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the but-2-yn-1-yl group.

    Coupling with picolinamide: Finally, the intermediate is coupled with picolinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the picolinamide moiety, where nucleophiles such as amines or thiols can replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its antitumor activity, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and cellular processes .

Comparison with Similar Compounds

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-17(14-5-1-2-8-18-14)19-9-3-4-10-21-13-6-7-15-16(11-13)23-12-22-15/h1-2,5-8,11H,9-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCLYROMBGNEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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